
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-iodobenzene is an organic compound that features a benzene ring substituted with bromopropyl, difluoromethoxy, and iodine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-iodobenzene typically involves multiple steps:
Starting Materials: The synthesis begins with a benzene derivative that has suitable substituents for further functionalization.
Difluoromethoxylation: The difluoromethoxy group is introduced via a reaction with a difluoromethylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromopropyl and iodine groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution of the bromopropyl group.
Electrophilic Substitution: Iodine or iodine monochloride can be used for iodination.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromopropyl group with sodium azide would yield an azide derivative.
Scientific Research Applications
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-iodobenzene has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the development of probes or ligands for biological studies.
Industry: It can be used in the synthesis of materials with unique properties, such as polymers or advanced materials.
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-iodobenzene exerts its effects depends on the specific application:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, depending on its structure and the nature of its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromopropyl)-4-iodobenzene: Lacks the difluoromethoxy group, which may result in different chemical properties and reactivity.
1-(3-Bromopropyl)-3-methoxy-4-iodobenzene: Similar structure but with a methoxy group instead of a difluoromethoxy group, leading to different electronic effects.
1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-iodobenzene: Contains a trifluoromethoxy group, which may enhance its reactivity and stability.
Uniqueness
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-iodobenzene is unique due to the presence of both bromopropyl and difluoromethoxy groups, which confer distinct chemical properties and potential applications. The combination of these substituents makes it a versatile compound for various synthetic and research purposes.
Properties
Molecular Formula |
C10H10BrF2IO |
|---|---|
Molecular Weight |
390.99 g/mol |
IUPAC Name |
4-(3-bromopropyl)-2-(difluoromethoxy)-1-iodobenzene |
InChI |
InChI=1S/C10H10BrF2IO/c11-5-1-2-7-3-4-8(14)9(6-7)15-10(12)13/h3-4,6,10H,1-2,5H2 |
InChI Key |
IOXYWUAGVIVUHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCBr)OC(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




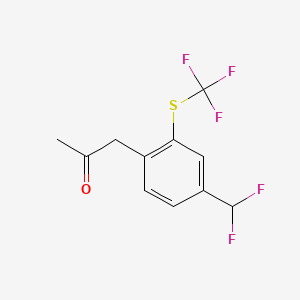

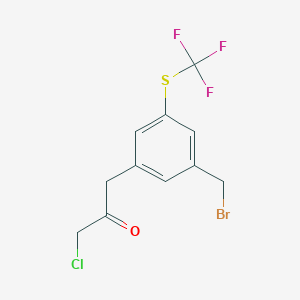
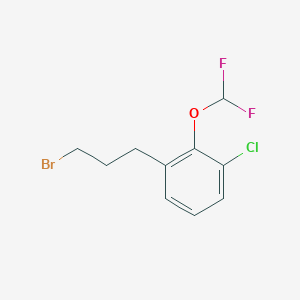
![14,14-dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene-5,23-dione](/img/structure/B14054212.png)
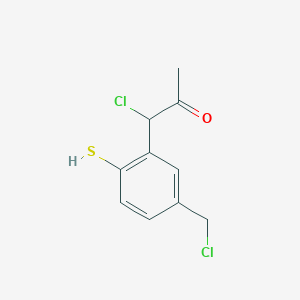
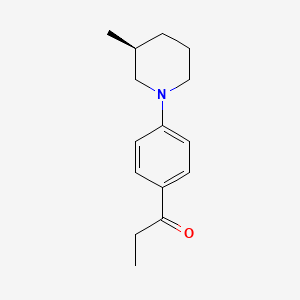
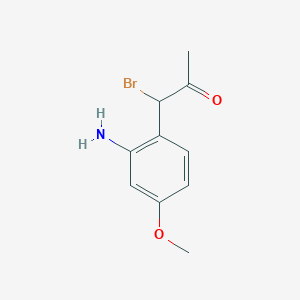

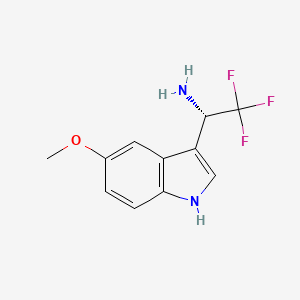
![[3-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14054245.png)

